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Compound of Interest

Compound Name: (3-Chloropropoxy)cyclohexane

CAS No.: 221194-62-3

Cat. No.: B3368912

Get Quote

Introduction
(3-Chloropropoxy)cyclohexane is a bifunctional organic molecule featuring a cyclohexane

ring linked to a chloropropoxy chain via an ether linkage. This unique combination of a bulky,

non-polar cycloalkane and a flexible, functionalized alkyl chain makes it a molecule of interest

in various fields, including synthetic chemistry and materials science. Understanding its

structural features is paramount for its application and further development. This technical

guide provides a comprehensive overview of the predicted spectroscopic characteristics of (3-
Chloropropoxy)cyclohexane, offering researchers and drug development professionals a

detailed reference for its identification and characterization.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for (3-Chloropropoxy)cyclohexane. The interpretation of these

spectra is grounded in fundamental principles of organic spectroscopy and supported by data

from analogous structures. While experimental data for this specific molecule is not readily

available in public databases, the predictions herein provide a robust framework for its

spectroscopic analysis.
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Molecular Structure and Predicted Spectroscopic
Features
The structure of (3-Chloropropoxy)cyclohexane dictates its spectroscopic fingerprint. The

key structural components are the cyclohexane ring, the ether linkage (-O-), and the 3-

chloropropyl chain. Each of these components will give rise to characteristic signals in the

NMR, IR, and MS spectra.

Caption: Molecular structure of (3-Chloropropoxy)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For (3-Chloropropoxy)cyclohexane, both ¹H and ¹³C NMR will provide critical

information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (3-Chloropropoxy)cyclohexane is expected to show a series of

signals corresponding to the different types of protons in the molecule. Due to the rapid chair-

to-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial

protons on each carbon are often averaged, leading to broader or averaged signals[1].
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Causality

~3.5 - 3.7 Triplet 2H
-O-CH₂-CH₂-

CH₂-Cl

Protons on the

carbon adjacent

to the

electronegative

oxygen atom are

deshielded.

~3.6 - 3.8 Triplet 2H
-CH₂-CH₂-CH₂-

Cl

Protons on the

carbon adjacent

to the

electronegative

chlorine atom are

deshielded.

~1.9 - 2.1 Quintet 2H
-O-CH₂-CH₂-

CH₂-Cl

Protons on the

central carbon of

the propyl chain,

split by the two

adjacent CH₂

groups.

~3.2 - 3.4 Multiplet 1H
-O-CH-

(cyclohexane)

The methine

proton on the

cyclohexane ring

attached to the

oxygen is

deshielded.

~1.0 - 1.9 Broad Multiplet 10H

Other

cyclohexane

protons

The remaining

protons of the

cyclohexane ring

will appear as a

complex,

overlapping

multiplet.
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Expertise & Experience Insight: The broadness of the cyclohexane proton signals is a classic

indicator of conformational flexibility. At low temperatures, the ring flipping can be slowed down,

potentially resolving the individual axial and equatorial proton signals[1]. The exact chemical

shifts and multiplicities are predictions and can be influenced by the solvent and the specific

conformation of the molecule.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ,

ppm)
Assignment Causality

~75 - 80 -O-CH-(cyclohexane)

The carbon attached to the

electronegative oxygen is

significantly deshielded.

~68 - 72 -O-CH₂-CH₂-CH₂-Cl

The carbon in the propyl chain

attached to the oxygen is

deshielded.

~42 - 46 -CH₂-CH₂-CH₂-Cl

The carbon attached to the

electronegative chlorine is

deshielded.

~30 - 35 -O-CH₂-CH₂-CH₂-Cl
The central carbon of the

propyl chain.

~30 - 35 CH₂ (cyclohexane, C2/C6)
Carbons adjacent to the ether-

linked carbon.

~25 - 28 CH₂ (cyclohexane, C3/C5)
Carbons beta to the ether-

linked carbon.

~23 - 26 CH₂ (cyclohexane, C4)
The carbon at the "bottom" of

the cyclohexane ring.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra:
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Sample Preparation:

Dissolve approximately 5-10 mg of (3-Chloropropoxy)cyclohexane in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution

spectra.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

For more detailed structural analysis, 2D NMR experiments like COSY (Correlated

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed

to establish H-H and C-H correlations, respectively.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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NMR Workflow

Sample Preparation
(Dissolve in CDCl3 + TMS)

Instrument Setup
(Lock & Shim)

Data Acquisition
(1H, 13C, 2D)

Data Processing
(FT, Phasing, Calibration) Spectral Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.

Predicted IR Spectrum
The IR spectrum of (3-Chloropropoxy)cyclohexane is expected to show characteristic

absorption bands for the C-H, C-O, and C-Cl bonds.

Predicted

Wavenumber (cm⁻¹)
Vibration Type Functional Group Causality

2850 - 2950 C-H stretch
Alkane (cyclohexane

and propyl chain)

Strong absorptions

characteristic of sp³ C-

H bonds[2].

1440 - 1480 C-H bend Alkane (-CH₂-)

Bending vibrations of

the methylene

groups[2].

1080 - 1150 C-O stretch Ether

A strong,

characteristic

stretching vibration for

the C-O-C linkage.

650 - 800 C-Cl stretch Alkyl Halide

The C-Cl bond stretch

typically appears in

the fingerprint region.
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Trustworthiness: The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H

stretch) and 1600-1750 cm⁻¹ (C=O or C=C stretch) would provide strong evidence for the

purity of the sample and the absence of alcohol, carbonyl, or alkene impurities.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid (3-Chloropropoxy)cyclohexane directly onto the ATR crystal.

Ensure the crystal is clean before and after the measurement.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectroscopy (ATR) Workflow

Clean ATR Crystal Collect Background Spectrum Apply Sample to Crystal Collect Sample Spectrum Data Analysis

Click to download full resolution via product page

Caption: A simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to deduce its structure.
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Predicted Mass Spectrum
For (3-Chloropropoxy)cyclohexane (Molecular Formula: C₉H₁₇ClO), the expected molecular

weight is approximately 176.69 g/mol . The mass spectrum will likely show a molecular ion

peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio).

Key Predicted Fragmentation Pathways:

Alpha-cleavage: The bond adjacent to the ether oxygen is a likely site for fragmentation. This

can lead to the loss of a C₃H₆Cl radical or a C₆H₁₁ radical.

Loss of ·CH₂CH₂CH₂Cl (m/z = 77) would lead to a fragment at m/z = 99 (cyclohexoxy

cation).

Loss of the cyclohexyl radical (·C₆H₁₁) (m/z = 83) would result in a fragment at m/z = 93

([O-CH₂CH₂CH₂Cl]⁺).

Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, often

by losing ethene (C₂H₄, m/z = 28)[3].

Loss of HCl: Elimination of HCl (m/z = 36) from the molecular ion is another possible

fragmentation pathway.

Predicted m/z Proposed Fragment Ion Formation Pathway

176/178 [C₉H₁₇ClO]⁺ Molecular ion (M⁺ and M+2)

99 [C₆H₁₁O]⁺
Alpha-cleavage, loss of

·C₃H₆Cl

83 [C₆H₁₁]⁺ Cleavage of the C-O bond

93/95 [C₃H₆ClO]⁺ Alpha-cleavage, loss of ·C₆H₁₁

Experimental Protocol for Mass Spectrometry
Sample Introduction:
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For a volatile liquid like (3-Chloropropoxy)cyclohexane, direct injection or infusion via a

syringe pump into the ion source is suitable. Alternatively, coupling with Gas

Chromatography (GC-MS) would be ideal for separation and analysis.

Ionization:

Electron Ionization (EI) is a common technique that will induce fragmentation and provide

a detailed fragmentation pattern.

Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI)

could be used to enhance the observation of the molecular ion.

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions

based on their mass-to-charge ratio.

Detection and Data Analysis:

The detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Analysis involves identifying the molecular ion and rationalizing the major fragment peaks.

Mass Spectrometry Workflow

Sample Introduction
(e.g., GC or Direct Infusion)

Ionization
(e.g., EI or ESI)

Mass Analysis
(e.g., Quadrupole or TOF) Detection Data Interpretation

Click to download full resolution via product page

Caption: A general workflow for mass spectrometry analysis.

Conclusion
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This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (3-
Chloropropoxy)cyclohexane. The presented NMR, IR, and MS data, along with their

interpretations, offer a solid foundation for the identification and structural elucidation of this

compound. The provided experimental protocols serve as a practical guide for researchers in

acquiring high-quality spectroscopic data. As with any predictive analysis, experimental

verification remains the gold standard. This guide, however, equips scientists with the

necessary knowledge to design experiments, interpret the resulting data, and confidently

characterize (3-Chloropropoxy)cyclohexane.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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